molecular formula C15H21P B12566354 Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane CAS No. 189098-88-2

Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane

Cat. No.: B12566354
CAS No.: 189098-88-2
M. Wt: 232.30 g/mol
InChI Key: SDVNJBZFIQDCJY-UHFFFAOYSA-N
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Description

Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphane group bonded to a 2,4,6-trimethylphenyl group and two prop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane typically involves the reaction of 2,4,6-trimethylphenylphosphine with prop-2-en-1-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane group to phosphine.

    Substitution: The prop-2-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphane derivatives.

Scientific Research Applications

Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions. The molecular targets include transition metals such as palladium and platinum, which facilitate the activation and transformation of organic substrates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane is unique due to the presence of prop-2-en-1-yl groups, which provide distinct reactivity and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific catalytic applications where these properties are advantageous.

Properties

CAS No.

189098-88-2

Molecular Formula

C15H21P

Molecular Weight

232.30 g/mol

IUPAC Name

bis(prop-2-enyl)-(2,4,6-trimethylphenyl)phosphane

InChI

InChI=1S/C15H21P/c1-6-8-16(9-7-2)15-13(4)10-12(3)11-14(15)5/h6-7,10-11H,1-2,8-9H2,3-5H3

InChI Key

SDVNJBZFIQDCJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)P(CC=C)CC=C)C

Origin of Product

United States

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